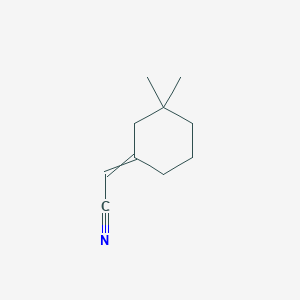![molecular formula C13H21BN2O3Si B1403267 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 1286776-82-6](/img/structure/B1403267.png)
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Vue d'ensemble
Description
This compound is a boronic acid derivative with a pyrrolo[2,3-b]pyridine core structure. The boronic acid group (-B(OH)2) is often used in organic synthesis and in the development of pharmaceuticals and agrochemicals due to its ability to form stable boronate esters and boronic acids under physiological conditions .
Molecular Structure Analysis
The compound contains a pyrrolo[2,3-b]pyridine core, which is a fused ring system that is part of many biologically active compounds. The trimethylsilyl (TMS) group is a common protecting group in organic synthesis, often used to protect alcohols and other functional groups .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate addition . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group might make the compound capable of forming stable boronate esters under physiological conditions . The TMS group might make the compound more lipophilic, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Potential Applications in Drug Synthesis
Compounds similar to the one you’ve mentioned are often used in the synthesis of various drugs. For example, boronic acids are frequently utilized in Suzuki-Miyaura coupling reactions , which are a type of chemical reaction used to form carbon-carbon bonds. This is a foundational method in the pharmaceutical industry for constructing complex molecules.
Role as FGFR Inhibitors
The compound has been mentioned in relation to its potential role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are a family of receptor tyrosine kinases . Inhibitors of FGFRs can be significant in cancer therapy as they can interfere with the growth and survival of cancer cells.
Use in Esterification Reactions
Another potential application could be in esterification reactions. A related compound, 2-(Trimethylsilyl)ethoxymethyl chloride , has been used to form valuable TMSE esters by heating with unprotected carboxylic acid .
Applications in Neutron Capture Therapy
Boronic acids and their esters are considered for designing new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is used for treating cancer by capturing thermal neutrons on boron-10 which produces high-energy alpha particles that can destroy cancer cells.
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can influence various biochemical processes .
Mode of Action
This compound is a boronic acid derivative, which is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .
Biochemical Pathways
The suzuki-miyaura coupling reactions in which this compound participates can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can interact with biological membranes or proteins .
Result of Action
The products of the suzuki-miyaura coupling reactions in which this compound is involved can have various effects, depending on their specific structures and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the Suzuki-Miyaura coupling reactions in which this compound participates can be affected by factors such as temperature, pH, and the presence of certain catalysts .
Propriétés
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3Si/c1-20(2,3)8-7-19-10-16-12(14(17)18)9-11-5-4-6-15-13(11)16/h4-6,9,17-18H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVCHOOFJTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737966 | |
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
CAS RN |
1286776-82-6 | |
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)
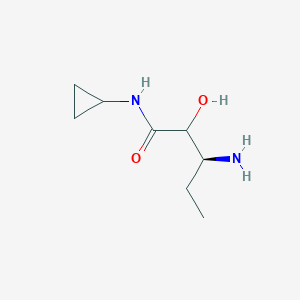
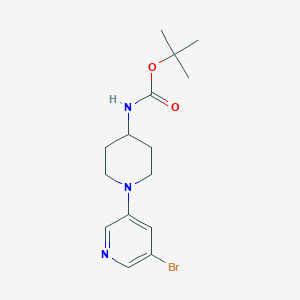
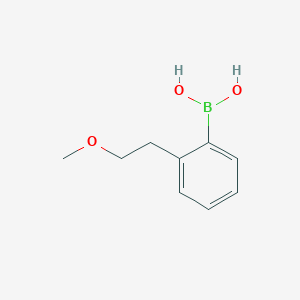
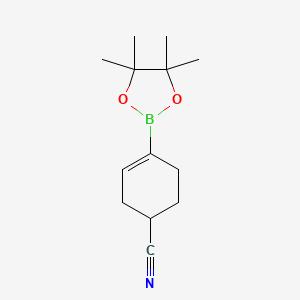
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)


![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)
![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)
![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
